Cas no 2227778-76-7 (rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol)

rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1626436
- 2227778-76-7
- rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
-
- インチ: 1S/C12H22O/c1-12(13)8-3-2-7-11(12)9-10-5-4-6-10/h10-11,13H,2-9H2,1H3/t11-,12+/m0/s1
- InChIKey: HOTBCTRTPQIYLO-NWDGAFQWSA-N
- ほほえんだ: O[C@]1(C)CCCC[C@H]1CC1CCC1
計算された属性
- せいみつぶんしりょう: 182.167065321g/mol
- どういたいしつりょう: 182.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 20.2Ų
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626436-250mg |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 250mg |
$840.0 | 2023-09-22 | ||
Enamine | EN300-1626436-50mg |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1626436-10000mg |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 10000mg |
$3929.0 | 2023-09-22 | ||
Enamine | EN300-1626436-0.25g |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 0.25g |
$1393.0 | 2023-07-10 | ||
Enamine | EN300-1626436-1.0g |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 1.0g |
$1515.0 | 2023-07-10 | ||
Enamine | EN300-1626436-10.0g |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 10.0g |
$6512.0 | 2023-07-10 | ||
Enamine | EN300-1626436-5000mg |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1626436-0.1g |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 0.1g |
$1332.0 | 2023-07-10 | ||
Enamine | EN300-1626436-0.05g |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 0.05g |
$1272.0 | 2023-07-10 | ||
Enamine | EN300-1626436-500mg |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol |
2227778-76-7 | 500mg |
$877.0 | 2023-09-22 |
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-olに関する追加情報
Racemic (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol: A Comprehensive Overview
Racemic (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol, also known by its CAS Registry Number 2227778-76-7, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural features, which contribute to its versatile properties and potential uses in drug development and material science.
The molecular structure of (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol consists of a cyclohexane ring with two substituents: a cyclobutylmethyl group at the 2-position and a methyl group at the 1-position, along with a hydroxyl group at the same 1-position. The stereochemistry of the compound is defined by the configuration of the two chiral centers at positions 1 and 2, which are in the R and S configurations, respectively.
Recent studies have highlighted the importance of chiral compounds like (1R,2S)-Cyclobutylmethylcyclohexanol in asymmetric synthesis and enantioselective catalysis. Researchers have explored the use of this compound as a building block for constructing more complex molecules with specific stereochemical requirements. Its rigid cyclobutane ring system provides unique steric and electronic properties that make it an attractive candidate for various synthetic transformations.
In terms of physical properties, CAS No: 2227778-76-7 exhibits a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various organic reactions.
The synthesis of (1R,2S)-Cyclobutylmethylcyclohexanol involves a multi-step process that typically includes ring-opening reactions of epoxides or other cyclic ethers followed by stereoselective reductions or oxidations to establish the desired stereochemistry. Recent advancements in catalytic asymmetric hydrogenation have enabled more efficient and environmentally friendly methods for producing this compound on an industrial scale.
In pharmacology, this compound has shown potential as a lead molecule for developing novel drugs targeting specific biological pathways. Its ability to form hydrogen bonds due to the hydroxyl group makes it an interesting candidate for drug design, particularly in areas such as enzyme inhibition and receptor binding studies.
Moreover, recent research has focused on the biodegradation and environmental impact of CAS No: 2227778-76-7. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed.
In conclusion, Racemic (1R,2S)-Cyclobutylmethylcyclohexanol is a versatile compound with promising applications across multiple disciplines. Its unique structure, stereochemical properties, and favorable physical characteristics make it an invaluable tool in modern chemical research and development.
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